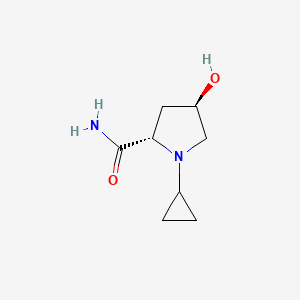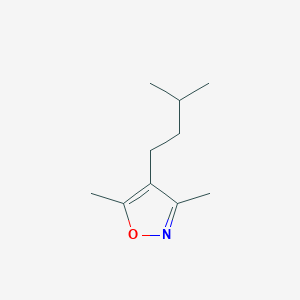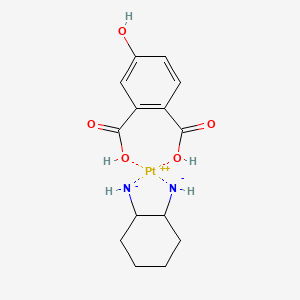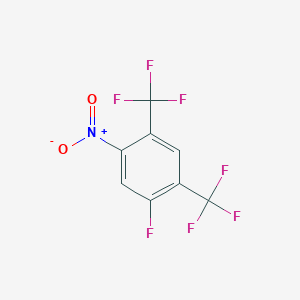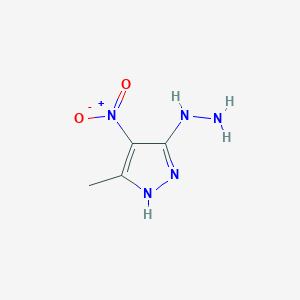
3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of methylhydrazine with acetylenic ketones in ethanol, leading to the formation of the pyrazole ring . The reaction conditions often require a catalyst, such as iodine, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of renewable resources, can make the process more sustainable .
化学反応の分析
Types of Reactions
3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties depending on the nature of the substituents .
科学的研究の応用
3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the cell cycle or induce apoptosis in cancer cells by modulating signaling pathways .
類似化合物との比較
Similar Compounds
3-Aminopyrazole: Known for its use in the synthesis of condensed heterocyclic systems.
4,5-Dihydro-1H-pyrazole derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness
3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole is unique due to its specific hydrazono and nitro substituents, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
57097-82-2 |
|---|---|
分子式 |
C4H7N5O2 |
分子量 |
157.13 g/mol |
IUPAC名 |
(5-methyl-4-nitro-1H-pyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H7N5O2/c1-2-3(9(10)11)4(6-5)8-7-2/h5H2,1H3,(H2,6,7,8) |
InChIキー |
JAAMSKUVKGUMRR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)NN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)

![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
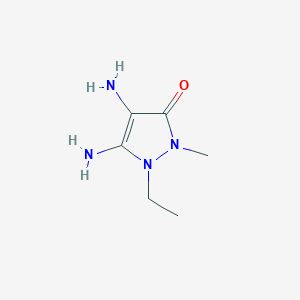
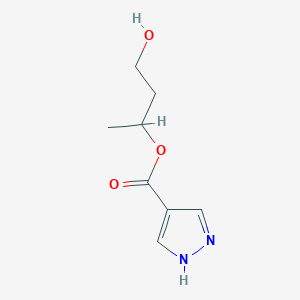
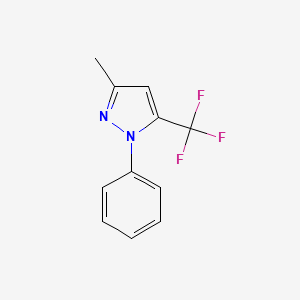
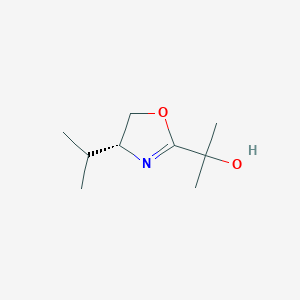
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
